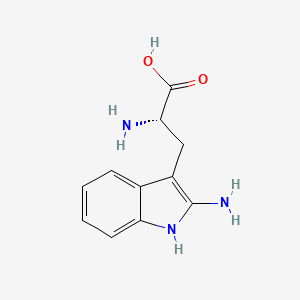
2-Amino-L-tryptophan
Overview
Description
2-Amino-L-tryptophan is an aromatic amino acid that plays a crucial role in various biological processes. It is an isomer of tryptophan, which is an essential amino acid necessary for the biosynthesis of proteins. This compound contains an indole functional group, which is responsible for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-L-tryptophan can be synthesized through several methods, including chemical synthesis, enzyme conversion, and microbial fermentation. Chemical synthesis often involves the use of indole derivatives and amino acid precursors under controlled conditions. Enzyme conversion utilizes specific enzymes to catalyze the formation of this compound from simpler substrates .
Industrial Production Methods: Microbial fermentation is the preferred method for industrial production due to its cost-effectiveness and environmental benefits. This process involves genetically engineered microorganisms, such as Escherichia coli, which are optimized to produce high yields of this compound through metabolic engineering .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the indole ring and the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions to reduce the compound.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid, respectively.
Major Products: The major products formed from these reactions include various indole derivatives, which have significant biological and chemical importance .
Scientific Research Applications
2-Amino-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It plays a role in studying protein structure and function due to its unique chemical properties.
Medicine: It is investigated for its potential therapeutic effects, including its role in serotonin and melatonin biosynthesis.
Industry: It is used in the production of dietary supplements and as a feed additive in animal nutrition
Mechanism of Action
The mechanism of action of 2-Amino-L-tryptophan involves its conversion into various bioactive compounds, such as serotonin and melatonin. This conversion is catalyzed by enzymes like tryptophan hydroxylase and aromatic L-amino acid decarboxylase. These bioactive compounds interact with specific receptors in the brain and other tissues, influencing mood, sleep, and other physiological functions .
Comparison with Similar Compounds
L-tryptophan: The parent compound, essential for protein biosynthesis and a precursor to serotonin and melatonin.
5-Hydroxytryptophan (5-HTP): An intermediate in the biosynthesis of serotonin from tryptophan.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in plant growth and development
Uniqueness: 2-Amino-L-tryptophan is unique due to its specific structural configuration and its role as an intermediate in the biosynthesis of important neurotransmitters. Its unique indole ring structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-amino-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)14-10(7)13/h1-4,8,14H,5,12-13H2,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFFNBUNVIZDKW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




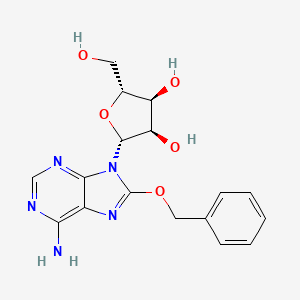
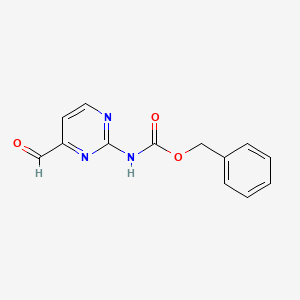
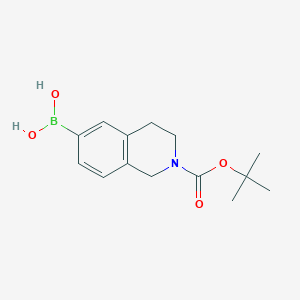
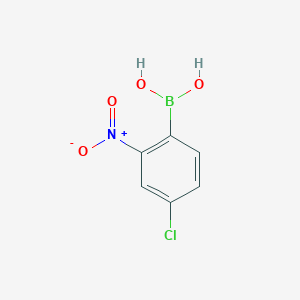
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide](/img/structure/B3230964.png)
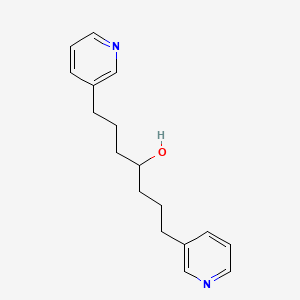
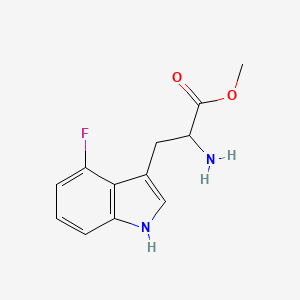


![2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester](/img/structure/B3231008.png)


